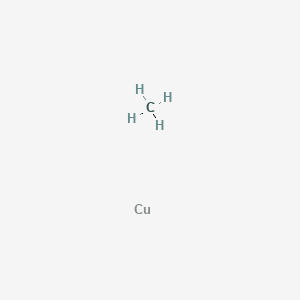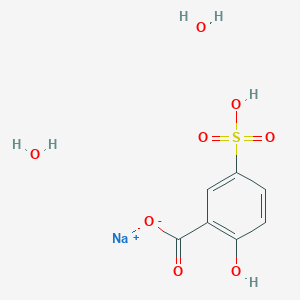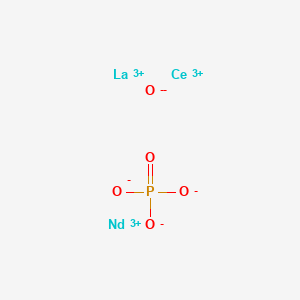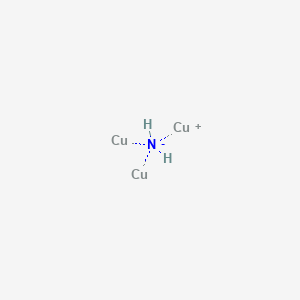
Remastral blue ffrl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remastral Blue FFRL is a bright blue to black powder . It is soluble in water, forming a blue solution, but is insoluble in hydrochloric acid, sodium hydroxide solution, and organic solvents . The strong sulfuric acid dyes for black solution, water-soluble poor .
Synthesis Analysis
Remastral Blue FFRL can be synthesized through a condensation reaction involving 9-Ethyl-9H-carbazol-3-amine and 2,3,5,6-Tetrachlorocyclohexa-2,5 -diene-1,4-dione in Pyridine . This is followed by sulfonation with 99.5% of sulfuric acid . The product is then converted into its trisodium salt .Molecular Structure Analysis
The molecular formula of Remastral Blue FFRL is C34H19Cl2N4Na3O11S3 . Its molecular weight is 895.61 .Physical And Chemical Properties Analysis
Remastral Blue FFRL is a bright blue to black powder . It is soluble in water, forming a blue solution, but is insoluble in hydrochloric acid, sodium hydroxide solution, and organic solvents . The strong sulfuric acid dyes for black solution, water-soluble poor .Scientific Research Applications
Solution processable MOF yellow phosphor with exceptionally high quantum efficiency
This paper discusses the design and synthesis of a blue-excitable yellow phosphor with high internal quantum yield, potentially relevant for white light-emitting diodes (WLEDs) (Gong et al., 2014).
Arsenic Adsorption on Lanthanum-Impregnated Activated Alumina
Explores the use of rare earth-modified adsorbents for removing pollutants from water, which may have parallels with the applications of certain blue dyes in environmental remediation (Shi et al., 2015).
What’s in a Color? The Unique Human Health Effects of Blue Light
Discusses the impact of blue light on human circadian rhythms and its implications for health, which might be indirectly related to the use of certain blue dyes or compounds in health-related applications (Holzman, 2010).
A Black Technician and Blue Babies
This historical paper covers the experimental work leading to a surgical solution for a heart defect in children, known as 'blue babies'. While not directly related to your query, it provides context on medical conditions associated with the term "blue" (Timmermans, 2003).
Electrochemical treatment of Remazol Brilliant Blue on a boron-doped diamond electrode
Focuses on the electrochemical oxidation of a blue dye, which may have relevance in understanding the properties and applications of similar compounds (Montanaro & Petrucci, 2009).
Protection of blue light-induced retinal degeneration
Examines the effects of blue light on retinal health and potential treatments, which could be relevant if "Remastral blue ffrl" is related to light or visual applications (Grillo-Antonelli et al., 2012).
Mechanism of Action
Target of Action
Remastral Blue FFRL, also known as C.I. Direct Blue 108 , is primarily used as a dye. Its primary targets are the fibers of materials such as cotton, viscose, silk, and their blended fabrics . The compound imparts a bright blue color to these materials .
Mode of Action
The mode of action of Remastral Blue FFRL involves a chemical interaction with the target fibers. The compound is soluble in water, forming a blue solution . When applied to the target materials, it binds to the fibers, imparting its color. The dyeing process involves a change in color when it encounters copper ions, and the color turns light yellow and dark when it meets iron ions .
Biochemical Pathways
The biochemical pathways involved in the action of Remastral Blue FFRL are primarily related to the dyeing process. The compound interacts with the fibers of the target materials, resulting in a change in their color
Pharmacokinetics
The compound is soluble in water but insoluble in hydrochloric acid, sodium hydroxide solution, and organic solvents . This influences its bioavailability to the fibers of the target materials during the dyeing process.
Result of Action
The primary result of the action of Remastral Blue FFRL is the imparting of a bright blue color to the target materials . The compound has good dyeing uniformity and moderate transference . It has good light fastness, but its resistance to washing is poor . It is often used for materials that require fewer washes .
Action Environment
The action, efficacy, and stability of Remastral Blue FFRL can be influenced by various environmental factors. For example, the presence of copper or iron ions can result in a change in color . The pH of the solution can also affect its solubility and, therefore, its efficacy as a dye . Furthermore, the compound’s resistance to reduction suggests that it may be more stable and effective in oxidative environments .
properties
IUPAC Name |
trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDLSMTPQUQMZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H19Cl2N4Na3O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Remastral blue ffrl | |
CAS RN |
1324-58-9 |
Source


|
| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazinetrisulfonic acid, 8,18-dichloro-5,15-diethyl-5,15-dihydro-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazinetrisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one](/img/structure/B576337.png)







![methyl (1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1S)-1-methyl-2-oxocyclohexyl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylate](/img/structure/B576350.png)
![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)